molecular formula C12H14O4 B082891 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid CAS No. 14939-93-6

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Cat. No. B082891
CAS RN: 14939-93-6
M. Wt: 222.24 g/mol
InChI Key: ZFCRXHHGVUYVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds containing the 2,3-dihydro-1,4-benzodioxin subunit, such as 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid, involves multiple steps including condensation, cyclization, and functional group transformations. Vazquez, Rosell, and Pujol (1996) describe the synthesis of carboxylic acids with anti-inflammatory properties, highlighting the utility of the 2,3-dihydro-1,4-benzodioxin subunit in medicinal chemistry (Vazquez, Rosell, & Pujol, 1996).

Scientific Research Applications

  • Anti-inflammatory Activity :

    • Racemic 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid and its enantiomers have been synthesized and tested for anti-inflammatory properties. The highest activity was exhibited by compound biS-3 (Vazquez, Rosell, & Pujol, 1997).
    • Similar carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit have been synthesized, showing comparable potency to Ibuprofen in anti-inflammatory assays (Vazquez, Rosell, & Pujol, 1996).
  • Bacterial Biofilm Inhibition and Cytotoxicity :

    • N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been synthesized and tested for bacterial biofilm inhibition and cytotoxicity. Some compounds showed suitable inhibitory action against the biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, with moderate cytotoxicity (Abbasi et al., 2020).
  • Antibacterial and Enzyme Inhibitory Activity :

    • N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide derivatives have shown potent antibacterial properties and moderate enzyme inhibitory activity (Abbasi et al., 2017).
  • Anticonvulsant Activity :

    • Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have been synthesized and evaluated for anticonvulsant activity (Arustamyan et al., 2019).
  • Chiral Synthon in Pharmaceutical Applications :

    • The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, valuable chiral synthons, are used in enantiospecific synthesis of therapeutic agents such as (S)-doxazosin mesylate and others. A study has characterized an enzyme from Alcaligenes faecalis for efficient production of these enantiomers (Mishra et al., 2016).
  • Antimicrobial and Antifungal Activity :

    • Various derivatives of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid have been synthesized and evaluated for antimicrobial and antifungal activities. Some compounds were found to have significant antibacterial and antifungal potential, with low hemolytic activity (Abbasi et al., 2020).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-12(14)3-1-2-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,1-3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCRXHHGVUYVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379671
Record name 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

CAS RN

14939-93-6
Record name 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14939-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Reactant of Route 2
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Reactant of Route 3
Reactant of Route 3
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Reactant of Route 4
Reactant of Route 4
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Citations

For This Compound
8
Citations
R Hong, L Luo, L Wang, ZL Hu, QR Yin, M Li, B Gu… - iMeta, 2023 - Wiley Online Library
Depression is a common and debilitating condition for which effective treatments are needed. Lepidium meyenii Walp (Maca) is a plant with potential medicinal effects in treating …
Number of citations: 2 onlinelibrary.wiley.com
U Khasanah, AF Shalas, BRP Ihsan… - Pharmacognosy …, 2023 - phcogres.com
Introduction: Strychnos lucida R. Br. or Songga was empirically used as an anti-malarial and immunostimulant in the Tetun tribe, Indonesia. However, almost all plants from the genus …
Number of citations: 0 www.phcogres.com
Y Pan, P Kang, M Tan, J Hu, Y Zhang… - Frontiers in Plant …, 2022 - frontiersin.org
Plants are subjected to various biotic and abiotic stresses and respond by secreting different bioactive compounds through their root systems. The type, quantity, and distribution of plant …
Number of citations: 7 www.frontiersin.org
C Han, H Bao - Journal of Ethnopharmacology, 2024 - Elsevier
Ethnopharmacological relevance Inonotus hispidus is the traditional Chinese medicine Sanghuang. Since ancient times, Sanghuang has been documented to be used in the treatment …
Number of citations: 3 www.sciencedirect.com
Y Xu, W Cai, R Chen, X Zhang, Z Bai, Y Zhang, Y Qin… - Molecules, 2022 - mdpi.com
One of the critical elements in evaluating the quality of cashmere is its fineness, but we still know little about how it is regulated at the metabolic level. In this paper, we use UHPLC–MS/…
Number of citations: 7 www.mdpi.com
HK Permatasari, F Nurkolis, WB Gunawan… - Current Research in …, 2022 - Elsevier
Clitoria ternatea, with an alternative name, Butterfly pea, is increasingly being explored for medical purposes and the development of a wide range of processed products. This study …
Number of citations: 26 www.sciencedirect.com
R Tan, M Jin, Z Chen, Y Shao, Y Song, J Yin… - Gut …, 2023 - Taylor & Francis
Dysregulation of the gut microbiota by environmental factors is associated with a variety of autoimmune and immune-mediated diseases. In addition, naturally-occurring extracellular …
Number of citations: 1 www.tandfonline.com
P Fernandez-Soto, D Celi, E Tejera, JM Alvarez-Suarez… - Molecules, 2023 - mdpi.com
Horchata, a herbal infusion drink from Ecuador containing a mixture of medicinal plants, has been reported to exhibit anti-inflammatory, analgesic, diuretic, and antioxidant activity. The …
Number of citations: 1 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.